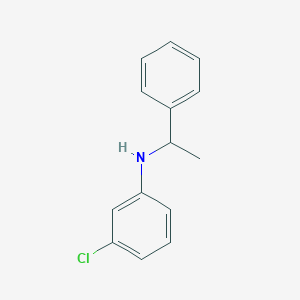

3-chloro-N-(1-phenylethyl)aniline

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Metazosin beinhaltet die Bildung eines Amid-Zwischenprodukts. Zunächst reagiert Piperazin mit 2-Methoxypropionylchlorid unter Bildung des Amids . Dieses Zwischenprodukt wird dann mit einem substituierten Chinazolin umgesetzt, um Metazosin zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Metazosin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden auf Ausbeute und Reinheit optimiert und beinhalten oft kontrollierte Temperaturen, Drücke und die Verwendung von Katalysatoren, um die Reaktionsgeschwindigkeit und Selektivität zu verbessern .

Analyse Chemischer Reaktionen

Substitution Reactions

Nucleophilic Substitution

The chlorine atom on the benzene ring undergoes nucleophilic substitution under basic conditions. For example, reaction with hydroxyl or alkoxy nucleophiles in the presence of sodium hydroxide or potassium carbonate typically yields substituted aniline derivatives .

| Reagent | Condition | Product |

|---|---|---|

| NaOH (aq) | Reflux in ethanol | 3-hydroxy-N-(1-phenylethyl)aniline |

| CH3ONa | DMF, 80°C | 3-methoxy-N-(1-phenylethyl)aniline |

Oxidation and Reduction

Oxidation

The compound can be oxidized to quinones using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). For example:

Reduction with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) converts the compound to its amine derivatives .

Reduction

Reduction of imine intermediates (formed via hydroamination) with NaBH4 yields stable secondary amines .

Hydroamination Reactions

Hydroamination with chloroalkynes and aromatic amines under gold catalysis (e.g., IPrAuCl) produces α-chloromethylketimines. The reaction proceeds via a two-step mechanism involving coordination of the alkyne to the gold catalyst, followed by nucleophilic attack by the amine .

| Catalyst | Temperature | Yield |

|---|---|---|

| IPrAuCl (1 mol%) | 120°C | 85–95% |

| PdI2 (5 mol%) | Microwave heating | 70–85% |

Thermal Rearrangements

Thermal pyrolysis at 220°C in benzene converts the compound into 3-chloropyrrole derivatives via a cyclopropane ring-opening mechanism. Polar solvents enhance selectivity toward 3-chloropyrroles, while basic additives favor 2-chloropyrroles .

Grignard Reactions

Reaction with organomagnesium reagents (e.g., iPrMgBr) in THF forms amine derivatives. For instance:

This process is efficient for synthesizing functionalized amines .

Analytical Techniques

Key methods for characterizing reaction products include:

- 1H NMR : δ 1.51 (CH3), 4.10 (NH), 7.20–7.40 (aromatic protons) .

- GC/MS : Monitoring reaction progress and verifying product formation .

Research Highlights

- Biological Activity : Derivatives of 3-chloro-N-(1-phenylethyl)aniline exhibit anti-cancer properties, particularly in apoptosis induction .

- Catalytic Efficiency : PdI2 and IPrAuCl catalysts enable high-yield hydroamination under mild conditions .

- Steric Effects : The bulky 1-phenylethyl group reduces reactivity in nucleophilic substitution but stabilizes intermediates in thermal rearrangements .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant Development

Recent studies have highlighted the potential of 3-chloro-N-(1-phenylethyl)aniline as a precursor in the synthesis of antidepressant molecules. The compound can be utilized in metal-catalyzed reactions that synthesize various pharmacologically active compounds. For instance, the asymmetric radical formation catalyzed by chiral Lewis acids offers a pathway to produce enantiopure vicinal hydroxyl amino alcohols, which are essential for developing new antidepressants .

Case Study: Synthesis of Reboxetine Analogues

Reboxetine, an SNRI (serotonin-norepinephrine reuptake inhibitor), has been synthesized using intermediates derived from this compound. The dynamic kinetic resolution (DKR) process employed in this synthesis significantly improved yields, demonstrating the compound's utility in creating effective antidepressants .

Organic Synthesis

Catalytic Reactions

This compound serves as a valuable building block in various catalytic reactions. Its structural features allow it to participate in hydroamination and coupling reactions, leading to the formation of more complex organic structures. For instance, gold-catalyzed hydroamination reactions have shown promising results when utilizing this compound, yielding high percentages of desired products under optimized conditions .

Table 1: Reaction Conditions and Yields

| Reaction Type | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Hydroamination | IPrAuCl | 120 °C, Toluene | 98% |

| Asymmetric Transfer Hydrogenation | Ru(bpy) catalyst | Room temperature | 93% |

| Michael Addition | Fe(acac)3 | Mild conditions | 82% |

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for its potential to enhance material properties. Its chlorinated structure can improve the thermal stability and mechanical strength of polymers, making it suitable for applications in coatings and adhesives.

Case Study: Polymer Modification

Research has shown that modifying polymers with this compound can lead to improved resistance against environmental stressors. For instance, studies indicate that polymers containing chlorinated amines exhibit enhanced durability when exposed to heat and moisture, suggesting potential applications in protective coatings for industrial use.

Wirkmechanismus

Metazosin exerts its effects by antagonizing alpha-1 adrenergic receptors. By blocking these receptors, metazosin prevents the binding of adrenaline and noradrenaline, leading to the relaxation of smooth muscles in blood vessels and the prostate. This results in vasodilation and a subsequent decrease in blood pressure, as well as improved urinary flow in patients with BPH .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Prazosin: Ein weiterer Alpha-1-Adrenorezeptor-Antagonist, der bei Bluthochdruck und BPH eingesetzt wird.

Terazosin: Ähnlich in Struktur und Funktion wie Metazosin, wird für die gleichen Indikationen eingesetzt.

Doxazosin: Auch ein Alpha-1-Adrenorezeptor-Antagonist mit ähnlichen therapeutischen Anwendungen.

Einzigartigkeit

Metazosin ist einzigartig in seiner spezifischen Bindungsaffinität und seinem pharmakokinetischen Profil, was im Vergleich zu anderen Alpha-1-Adrenorezeptor-Antagonisten Vorteile in Bezug auf Wirksamkeit und Nebenwirkungsprofil bieten kann .

Biologische Aktivität

3-Chloro-N-(1-phenylethyl)aniline, with the molecular formula CHClN and CAS number 109240-37-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by a chloro substituent on the aromatic ring and an ethyl group attached to the nitrogen atom. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 235.72 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study demonstrated that this compound induces apoptosis in various cancer cell lines, showing promise as a therapeutic agent against tumors. The compound's mechanism appears to involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.

Case Study:

In a controlled experiment, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC value of approximately 25 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research has shown that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

These findings suggest that the compound could be developed further as an antibacterial agent.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It is believed to function as an enzyme inhibitor, potentially affecting metabolic pathways linked to cancer cell growth and survival. Additionally, its structure allows it to fit into active sites of enzymes, blocking their function and leading to decreased cellular proliferation.

Eigenschaften

IUPAC Name |

3-chloro-N-(1-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h2-11,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAORUNDHDPHKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.